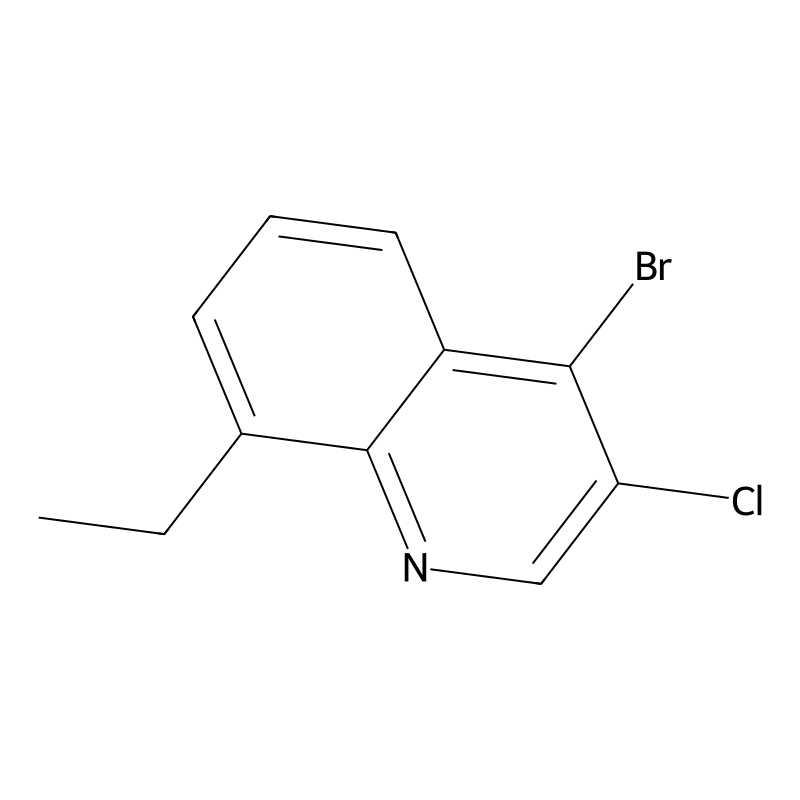

4-Bromo-3-chloro-8-ethylquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

4-Bromo-3-chloro-8-ethylquinoline is a member of the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The compound features bromine and chlorine substituents at the 4 and 3 positions, respectively, and an ethyl group at the 8 position. This structure enhances its reactivity and potential for various applications in medicinal chemistry and materials science. Quinoline derivatives are noted for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making them significant in pharmaceutical research .

- Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles or electrophiles, facilitating the synthesis of various derivatives.

- Oxidation Reactions: The ethyl group may be oxidized to form carbonyl compounds.

- Reduction Reactions: The quinoline ring can be reduced to yield tetrahydroquinoline derivatives.

These reactions are crucial for modifying the compound's properties and enhancing its biological activity .

The biological activity of 4-Bromo-3-chloro-8-ethylquinoline has been explored in several studies:

- Antimicrobial Properties: It exhibits significant activity against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as DNA synthesis inhibition and enzyme inhibition related to metabolic pathways .

- Antiviral Properties: Similar compounds have shown potential in inhibiting viral replication, indicating that 4-Bromo-3-chloro-8-ethylquinoline may possess similar properties .

The synthesis of 4-Bromo-3-chloro-8-ethylquinoline typically involves:

- Starting Material Preparation: Utilizing 8-ethylquinoline as the base structure.

- Bromination and Chlorination: Employing bromination and chlorination reactions under controlled conditions to introduce the halogen substituents at the appropriate positions. Common methods include electrophilic aromatic substitution reactions using bromine and chlorine reagents in the presence of catalysts.

- Purification: The resulting compound is purified through recrystallization or chromatography to ensure high purity for further applications .

4-Bromo-3-chloro-8-ethylquinoline has numerous applications across various fields:

- Pharmaceuticals: It serves as a lead compound in drug development due to its potential antimicrobial and anticancer properties.

- Dyes and Pigments: The compound can be used in synthesizing dyes owing to its chromophoric characteristics.

- Catalysts: Quinoline derivatives are often employed as catalysts in organic reactions due to their ability to stabilize reactive intermediates .

Interaction studies involving 4-Bromo-3-chloro-8-ethylquinoline focus on its binding affinity with various biological targets:

- DNA Gyrase Inhibition: It may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.

- Enzyme Inhibition: The compound potentially inhibits specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .

Several compounds exhibit structural similarities to 4-Bromo-3-chloro-8-ethylquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Bromo-4-chloroquinoline | Lacks the ethyl group; contains bromine and chlorine | Generally less reactive due to fewer substituents |

| 3-Bromo-4-chloro-8-methylquinoline | Contains a methyl group instead of an ethyl group | Different reactivity profile compared to ethyl derivative |

| 3-Bromo-4-chloro-2-methylquinoline | Methyl group at a different position | Alters chemical properties significantly |

These compounds differ primarily in their substituent positions and types, which affect their reactivity, biological activity, and potential applications. The presence of the ethyl group in 4-Bromo-3-chloro-8-ethylquinoline enhances its lipophilicity compared to others, potentially improving its bioavailability .

Quinoline, a bicyclic heteroaromatic compound (C₉H₇N), was first isolated in 1834 by Friedlieb Ferdinand Runge through coal tar distillation. Early synthetic methods, such as the Skraup (1880) and Friedländer (1882) reactions, enabled laboratory-scale production of quinoline and its derivatives. The discovery of natural quinoline alkaloids like quinine in the 19th century marked a turning point, driving interest in antimalarial applications. By the mid-20th century, halogenated quinolines emerged as critical targets, with bromo- and chloro-substituted variants showing enhanced bioactivity in antibiotic and anticancer research. The development of fluoroquinolones in the 1980s further cemented halogenated quinolines as pharmacologically privileged scaffolds.

Significance of Halogenated Quinolines in Chemical Research

Halogenated quinolines exhibit unique electronic and steric properties due to halogen atoms' electronegativity and van der Waals radii. These features enable:

- Antimicrobial activity: Bromo- and chloro-substituted quinolines disrupt bacterial biofilms via metal chelation and membrane interaction.

- Anticancer potential: Halogens at C-3/C-4 positions enhance DNA intercalation and topoisomerase inhibition.

- Material science applications: Heavy halogens (Br, Cl) improve thermal stability in organic semiconductors.

Recent studies demonstrate halogenated quinolines' versatility in multicomponent reactions, enabling rapid synthesis of complex drug candidates.

Position-Specific Substitution Patterns in Quinoline Framework

Substitution patterns critically influence quinoline properties:

For 4-bromo-3-chloro-8-ethylquinoline:

- C-4 bromine: Increases electrophilicity for cross-coupling reactions.

- C-3 chlorine: Stabilizes charge-transfer complexes.

- C-8 ethyl group: Improves lipid membrane permeability.

Overview of 4-Bromo-3-chloro-8-ethylquinoline as a Research Subject

Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₉BrClN |

| Molecular weight | 270.55 g/mol |

| Halogen content | Br (29.5%), Cl (13.1%) |

| LogP (predicted) | 4.3 |

Synthetic Routes

- Skraup cyclization: Ethyl-substituted aniline precursors with bromine/chlorine donors.

- Electrophilic halogenation: Sequential bromination/chlorination of 8-ethylquinoline.

- Transition metal catalysis: Palladium-mediated cross-coupling for regioselective substitution.